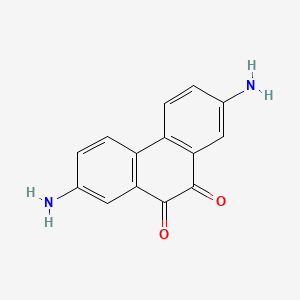

2,7-Diaminophenanthrene-9,10-dione

Description

BenchChem offers high-quality 2,7-Diaminophenanthrene-9,10-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Diaminophenanthrene-9,10-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-diaminophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPYLFQPDJPOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C(=O)C3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365753 | |

| Record name | 2,7-diamino-phenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49546-41-0 | |

| Record name | 2,7-diamino-phenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,7-Diaminophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,7-Diaminophenanthrene-9,10-dione, a molecule of interest for various applications in medicinal chemistry and materials science. This document details the core synthetic pathway, experimental protocols, and characterization data.

Introduction

2,7-Diaminophenanthrene-9,10-dione is a derivative of phenanthrene-9,10-dione, a polycyclic aromatic hydrocarbon. The introduction of amino groups at the 2 and 7 positions significantly modifies the electronic and chemical properties of the parent molecule, making it a valuable building block for the synthesis of more complex structures, including novel therapeutic agents and functional materials. The synthesis is typically achieved through a two-step process involving the nitration of the commercially available phenanthrene-9,10-dione, followed by the reduction of the resulting dinitro derivative.

Synthetic Pathway

The primary and most established route for the synthesis of 2,7-Diaminophenanthrene-9,10-dione is a two-step process:

-

Nitration: Electrophilic nitration of phenanthrene-9,10-dione to yield 2,7-dinitrophenanthrene-9,10-dione.

-

Reduction: Subsequent reduction of the dinitro compound to the desired 2,7-diamino product.

This pathway is illustrated in the logical relationship diagram below.

Caption: Synthetic pathway for 2,7-Diaminophenanthrene-9,10-dione.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 2,7-Diaminophenanthrene-9,10-dione.

Step 1: Synthesis of 2,7-Dinitrophenanthrene-9,10-dione

This procedure outlines the nitration of phenanthrene-9,10-dione.

Experimental Workflow:

Caption: Workflow for the synthesis of 2,7-Dinitrophenanthrene-9,10-dione.

Materials and Reagents:

| Reagent/Material | Grade |

| Phenanthrene-9,10-dione | Reagent Grade |

| Concentrated Sulfuric Acid (98%) | Analytical Grade |

| Concentrated Nitric Acid (70%) | Analytical Grade |

| Deionized Water | - |

| Crushed Ice | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully dissolve phenanthrene-9,10-dione in concentrated sulfuric acid.

-

Cool the resulting solution in an ice bath with continuous stirring.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto a large volume of crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with deionized water until the filtrate is neutral.

-

Dry the product, 2,7-dinitrophenanthrene-9,10-dione, in a vacuum oven.

Quantitative Data:

| Parameter | Value |

| Yield | ~85% |

| Purity | >95% |

Step 2: Synthesis of 2,7-Diaminophenanthrene-9,10-dione

This procedure details the reduction of 2,7-dinitrophenanthrene-9,10-dione to the target compound.

Experimental Workflow:

Caption: Workflow for the synthesis of 2,7-Diaminophenanthrene-9,10-dione.

Materials and Reagents:

| Reagent/Material | Grade |

| 2,7-Dinitrophenanthrene-9,10-dione | Synthesized above |

| Sodium Dithionite (Na₂S₂O₄) | Reagent Grade |

| Sodium Hydroxide (NaOH) | Analytical Grade |

| Deionized Water | - |

Procedure:

-

Suspend 2,7-dinitrophenanthrene-9,10-dione in an aqueous solution of sodium hydroxide in a round-bottom flask.

-

Heat the suspension to 50 °C with stirring.

-

Gradually add sodium dithionite to the heated suspension. A color change should be observed as the reduction proceeds.

-

Maintain the reaction mixture at 50 °C for approximately 2 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with deionized water.

-

Dry the final product, 2,7-Diaminophenanthrene-9,10-dione, under vacuum.

Quantitative Data:

| Parameter | Value |

| Yield | ~54% |

| Purity | >97% |

Characterization of 2,7-Diaminophenanthrene-9,10-dione

The structure and purity of the synthesized 2,7-Diaminophenanthrene-9,10-dione can be confirmed by various spectroscopic methods.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| Appearance | Solid |

| CAS Number | 49546-41-0 |

Spectroscopic Data:

While specific spectra are proprietary and depend on the instrumentation used, the following table summarizes the expected characteristic signals.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons in the range of δ 6.5-8.0 ppm. Amino protons as a broad singlet. |

| ¹³C NMR | Carbonyl carbons around δ 180 ppm. Aromatic carbons in the range of δ 110-150 ppm. |

| FTIR (cm⁻¹) | N-H stretching of primary amines (~3300-3500 cm⁻¹). C=O stretching of the quinone (~1650-1680 cm⁻¹). Aromatic C=C stretching (~1500-1600 cm⁻¹). |

| Mass Spec. | M+ peak at m/z = 238.07. |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (sulfuric and nitric) are highly corrosive and should be handled with extreme care.

-

Sodium dithionite is a strong reducing agent and can be flammable under certain conditions.

Conclusion

The synthesis of 2,7-Diaminophenanthrene-9,10-dione is a straightforward two-step process involving nitration and subsequent reduction. The protocols outlined in this guide provide a reliable method for obtaining this valuable compound for further research and development in the fields of medicinal chemistry and materials science. Proper characterization is crucial to ensure the identity and purity of the final product.

An In-depth Technical Guide to the Chemical Properties of 2,7-Diaminophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Diaminophenanthrene-9,10-dione, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is a compound of increasing interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of reactive amino and dione functional groups, makes it a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known chemical properties of 2,7-Diaminophenanthrene-9,10-dione, including its synthesis, spectral characterization, and potential biological activities, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

2,7-Diaminophenanthrene-9,10-dione is a solid organic compound with the molecular formula C₁₄H₁₀N₂O₂.[1][2] Its chemical structure consists of a phenanthrene core with amino groups substituted at the 2 and 7 positions and ketone groups at the 9 and 10 positions, forming a quinone system. This arrangement of functional groups imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of 2,7-Diaminophenanthrene-9,10-dione

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 238.24 g/mol | [1][2] |

| CAS Number | 49546-41-0 | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | >360 °C | [2] |

| Boiling Point (Predicted) | 577.9 ± 43.0 °C | [2] |

| Density (Predicted) | 1.456 ± 0.06 g/cm³ | [2] |

| LogP (Predicted) | 1.2 | [1] |

Synthesis

Experimental Protocol: Reduction of 2,7-Dinitrophenanthrene-9,10-dione

This protocol is adapted from a similar, well-established procedure for the reduction of phenanthrene-9,10-dione derivatives.[3]

Materials:

-

2,7-Dinitrophenanthrene-9,10-dione

-

Sodium Dithionite (Na₂S₂O₄)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Separatory Funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a separatory funnel, dissolve 2,7-dinitrophenanthrene-9,10-dione in a mixture of THF and water.

-

Add an excess of sodium dithionite to the solution.

-

Add an aqueous solution of sodium hydroxide.

-

Shake the mixture vigorously for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.

-

Once the reaction is complete, add ethyl acetate to the separatory funnel to extract the product.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,7-Diaminophenanthrene-9,10-dione.

-

The crude product can be further purified by column chromatography or recrystallization.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 2,7-Diaminophenanthrene-9,10-dione.

Spectral Characterization

While specific spectral data for 2,7-Diaminophenanthrene-9,10-dione is not extensively published, its characteristic structural features would produce predictable signals in various spectroscopic analyses. The following tables summarize the expected spectral data based on the known properties of the functional groups present in the molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 8.0 | Multiplet | 6H | Aromatic Protons |

| ~ 4.0 - 5.0 | Broad Singlet | 4H | Amino Protons (-NH₂) |

Note: The chemical shifts of the amino protons are highly dependent on the solvent and concentration.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 | Carbonyl Carbons (C=O) |

| ~ 150 | Aromatic Carbons attached to -NH₂ |

| ~ 110 - 140 | Other Aromatic Carbons |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| ~ 1650 | C=O Stretch | Ketone |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| ~ 1300 | C-N Stretch | Aromatic Amine |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 238 | Molecular Ion [M]⁺ |

| 210 | [M - CO]⁺ |

| 182 | [M - 2CO]⁺ |

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 2,7-Diaminophenanthrene-9,10-dione is dominated by its amino and quinone functionalities. The amino groups can act as nucleophiles and can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. The quinone moiety can undergo redox cycling, which is a key mechanism for the biological activity of many quinone-containing drugs.

The phenanthrene scaffold is present in numerous biologically active natural products and synthetic drugs. Derivatives of the structurally similar anthracene-9,10-dione have shown promise as anticancer agents, with some acting as inhibitors of key signaling pathways.[4][5][6]

Potential Biological Signaling Pathway Involvement

While the specific biological targets of 2,7-Diaminophenanthrene-9,10-dione have not been elucidated, the parent compound, 9,10-phenanthrenequinone, has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This activation is thought to occur through the generation of reactive oxygen species (ROS) via redox cycling of the quinone moiety. ROS can inactivate protein tyrosine phosphatases (PTPs), which are negative regulators of EGFR, leading to sustained receptor activation and downstream signaling. Given the structural similarity, it is plausible that 2,7-Diaminophenanthrene-9,10-dione could modulate this or similar signaling pathways. Further research is required to confirm this hypothesis.

Diagram of a Hypothetical Signaling Pathway:

Caption: Hypothetical modulation of the EGFR signaling pathway.

Conclusion

2,7-Diaminophenanthrene-9,10-dione is a molecule with significant potential for the development of new therapeutic agents. Its synthesis is achievable through straightforward chemical transformations, and its structure offers multiple points for chemical modification. While detailed experimental data on its spectral properties and biological activity are still emerging, the information available for related compounds provides a strong foundation for future research. The potential for this compound to interact with key cellular signaling pathways, such as the EGFR pathway, makes it a compelling candidate for further investigation in the context of cancer and other proliferative diseases. This technical guide serves as a valuable resource for researchers and scientists interested in exploring the chemical and biological properties of this promising compound.

References

- 1. 2,7-Diamino-phenanthrene-9,10-dione | C14H10N2O2 | CID 1980698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

2,7-Diaminophenanthrene-9,10-dione IUPAC name

An In-depth Technical Guide to 2,7-Diaminophenanthrene-9,10-dione

This technical guide provides a comprehensive overview of 2,7-Diaminophenanthrene-9,10-dione, including its chemical identity, physicochemical properties, potential synthetic routes, and relevance in biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2,7-diaminophenanthrene-9,10-dione [1]. It is also known by synonyms such as 2,7-Diaminophenanthraquinone[1].

Physicochemical Data

The key physicochemical properties of 2,7-Diaminophenanthrene-9,10-dione are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 2,7-diaminophenanthrene-9,10-dione | PubChem[1] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 238.24 g/mol | PubChem[1] |

| CAS Number | 49546-41-0 | PubChem[1] |

| Appearance | Green to dark green solid | MySkinRecipes[2] |

| Boiling Point | 577.9 ± 43.0 °C (Predicted) | MySkinRecipes[2] |

| Density | 1.456 ± 0.06 g/cm³ (Predicted) | MySkinRecipes[2] |

| XLogP3 | 1.2 | PubChem[1] |

Potential Applications

2,7-Diaminophenanthrene-9,10-dione serves as a crucial intermediate in various fields. Primarily, it is used in organic synthesis for the production of high-stability dyes and pigments[2]. Its molecular structure is conducive to creating vivid and durable colors for textiles and coatings[2]. Furthermore, its electron transfer capabilities make it a valuable component in the development of organic semiconductors for electronic devices like OLEDs and solar cells[2]. In research, its derivatives are studied for their biological activities. Structurally related amino-anthracenedione compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents[3][4][5].

Experimental Protocols: A Plausible Synthetic Approach

Step 1: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone (Intermediate)

This protocol is adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone from phenanthrenequinone[6].

-

Materials: 9,10-phenanthrenequinone, concentrated sulfuric acid, N-bromosuccinimide (NBS), water, ice, ethyl acetate.

-

Procedure:

-

In a dry reaction vessel under a nitrogen atmosphere, add 9,10-phenanthrenequinone (1 equivalent) to concentrated sulfuric acid.

-

Slowly add N-bromosuccinimide (2.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by slowly adding water, then pour the mixture into ice water to precipitate the product.

-

Collect the solid product by filtration and wash with hot water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield 2,7-dibromo-9,10-phenanthrenequinone.

-

Step 2: Amination of 2,7-Dibromo-9,10-phenanthrenequinone

This is a generalized protocol for the amination of an aryl bromide.

-

Materials: 2,7-dibromo-9,10-phenanthrenequinone, an amino source (e.g., ammonia or a protected amine), a suitable solvent (e.g., DMSO, DMF), a copper or palladium catalyst, and a base.

-

Procedure:

-

In a reaction vessel, dissolve 2,7-dibromo-9,10-phenanthrenequinone in the chosen solvent.

-

Add the amino source, catalyst (e.g., a copper(I) salt or a palladium complex with a suitable ligand), and a base (e.g., potassium carbonate or cesium carbonate).

-

Heat the reaction mixture under an inert atmosphere for a time sufficient to complete the reaction, monitoring by a technique like TLC.

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layers are combined, dried, and the solvent is evaporated.

-

The crude 2,7-Diaminophenanthrene-9,10-dione is then purified by column chromatography.

-

Biological Relevance and Signaling Pathways

While direct studies on the biological signaling pathways of 2,7-Diaminophenanthrene-9,10-dione are limited, the broader class of anthracene-9,10-diones has been extensively studied, particularly in oncology.

Inhibition of Monoamine Oxidase (MAO)

Derivatives of amino-anthracene-9,10-dione have been evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B)[7]. MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine and serotonin. Inhibition of these enzymes is a key mechanism for many antidepressant and neuroprotective drugs[7].

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in many cancers[8]. Anthracene-9,10-dione derivatives have been designed as inhibitors of this pathway, demonstrating potent anticancer activity by preventing the accumulation of β-catenin[8].

Caption: Wnt/β-catenin Signaling Pathway and Inhibition.

References

- 1. 2,7-Diamino-phenanthrene-9,10-dione | C14H10N2O2 | CID 1980698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,7-Diaminophenanthrene-9,10-dione [myskinrecipes.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9,10-Dihydrophenanthrene derivatives and one 1,4-anthraquinone firstly isolated from Dioscorea zingiberensis C. H. Wright and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral and Experimental Data of 2,7-Diaminophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data and experimental protocols for 2,7-Diaminophenanthrene-9,10-dione. This document is intended to serve as a core resource for researchers engaged in the study and application of this and related phenanthrenequinone compounds.

Core Compound Information

2,7-Diaminophenanthrene-9,10-dione is a polycyclic aromatic hydrocarbon derivative with the chemical formula C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol .[1] Its structure is characterized by a phenanthrenequinone core with amino groups substituted at the 2 and 7 positions. This substitution significantly influences the electronic and, consequently, the spectral properties of the parent molecule.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,7-diaminophenanthrene-9,10-dione |

| CAS Number | 49546-41-0 |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol [1] |

| InChI | InChI=1S/C14H10N2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H,15-16H2 |

| InChIKey | FIPYLFQPDJPOKA-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1N)C(=O)C(=O)C3=C2C=CC(=C3)N |

Synthesis and Experimental Protocols

A documented method for the synthesis of 2,7-Diaminophenanthrene-9,10-dione involves the reduction of its dinitro precursor, 2,7-Dinitro-9,10-phenanthrenedione.

Synthesis of 2,7-Diaminophenanthrene-9,10-dione

Reaction: Reduction of 2,7-Dinitro-9,10-phenanthrenedione.

Reducing Agent: A common reducing agent for this transformation is sodium dithionite (Na₂S₂O₄) in an aqueous solution of sodium hydroxide (NaOH).[2]

General Protocol:

-

Dissolve 2,7-Dinitro-9,10-phenanthrenedione in a suitable solvent.

-

Prepare an aqueous solution of sodium hydroxide.

-

Add sodium dithionite to the reaction mixture.

-

The reaction is typically carried out at a temperature of 50°C for a duration of 2 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard laboratory techniques such as filtration and recrystallization.

A reported yield for this reaction is approximately 54%.[2]

Caption: Synthesis workflow for 2,7-Diaminophenanthrene-9,10-dione.

General Protocol for Spectroscopic Analysis

While specific experimental details for the spectral acquisition of 2,7-Diaminophenanthrene-9,10-dione are not extensively published, standard protocols for similar organic compounds would apply.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

IR Spectroscopy: Infrared spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples could be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

UV-Vis Spectroscopy: Ultraviolet-Visible absorption spectra would be recorded using a spectrophotometer in a suitable solvent (e.g., ethanol, acetonitrile) to determine the wavelengths of maximum absorption (λmax).

-

Mass Spectrometry: Mass spectra would be acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to determine the molecular weight and fragmentation pattern.

Spectral Data Summary

While a complete set of publicly available, peer-reviewed spectral data for 2,7-Diaminophenanthrene-9,10-dione is limited, existing database entries and data for analogous compounds provide valuable insights.

Table 2: Summary of Available and Expected Spectral Data

| Technique | Data Type | Observed/Expected Values and Remarks |

| ¹H NMR | Chemical Shift (δ) | Data has been documented, though specific values are not readily available in the public domain.[2] Expected signals would be in the aromatic region, with shifts influenced by the electron-donating amino groups. |

| ¹³C NMR | Chemical Shift (δ) | No specific data found. Expected signals for carbonyl carbons and aromatic carbons. |

| IR | Wavenumber (cm⁻¹) | Expected characteristic peaks for N-H stretching (amines), C=O stretching (quinones), and aromatic C-H and C=C stretching. |

| UV-Vis | λmax (nm) | Expected to show absorption bands in the UV and visible regions, characteristic of conjugated aromatic systems. The amino substituents are expected to cause a bathochromic (red) shift compared to the parent phenanthrenequinone. |

| Mass Spec. | m/z | GC-MS data is indicated to be available.[1] The molecular ion peak [M]⁺ would be expected at m/z = 238. |

Signaling Pathways and Biological Context

Specific signaling pathways involving 2,7-Diaminophenanthrene-9,10-dione have not been elucidated in the reviewed literature. However, the parent compound, 9,10-phenanthrenequinone, is known to be an environmental pollutant that can induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cytotoxicity and the activation of apoptotic pathways.

Furthermore, amino-substituted anthracenediones, which are structurally related to the target compound, have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] This suggests that 2,7-Diaminophenanthrene-9,10-dione could be a candidate for similar biological screening.

Caption: Potential biological context based on the parent compound.

Conclusion

This technical guide consolidates the currently available information on the spectral data and experimental protocols for 2,7-Diaminophenanthrene-9,10-dione. While a complete, publicly accessible dataset is yet to be compiled, the provided synthesis route and comparative data from related compounds offer a solid foundation for researchers. Further investigation into the specific spectral characteristics and biological activities of this compound is warranted to fully explore its potential applications in medicinal chemistry and materials science.

References

Theoretical Frontiers in Phenanthrene-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the theoretical and experimental studies of phenanthrene-based compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development. By delving into computational methodologies, experimental protocols, and key signaling pathways, this guide aims to serve as a comprehensive resource for advancing the therapeutic potential of this promising class of molecules.

Theoretical Studies: Unraveling Molecular Interactions

Theoretical studies, particularly Density Functional Theory (DFT) and molecular docking, have been instrumental in elucidating the structure-activity relationships (SAR) of phenanthrene-based compounds and predicting their biological targets.

1.1. Density Functional Theory (DFT)

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. In the context of phenanthrene derivatives, DFT is employed to optimize molecular geometries, calculate electronic properties such as HOMO-LUMO energy gaps, and predict molecular polarizabilities.[1] These calculations provide insights into the reactivity and stability of the compounds, which are crucial for understanding their biological activity. For instance, studies have utilized DFT to optimize the structures of phenanthrene derivatives before performing molecular docking calculations to ensure an accurate representation of the ligand.[2][3] Furthermore, DFT has been used to study the formation of phenanthrene from precursor molecules and to investigate the electronic properties of fluorinated phenanthrene derivatives.[4][5]

1.2. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This method is widely used to screen virtual libraries of phenanthrene-based compounds against known biological targets and to predict their binding affinities and interaction modes.

Several studies have successfully employed molecular docking to identify potential protein targets for cytotoxic phenanthrene derivatives. For example, molecular docking studies on cytotoxic phenanthrene derivatives D-1 and D-2 revealed high binding affinities for several cancer-related proteins, with the B-Raf proto-oncogene serine/threonine-protein kinase showing the most favorable binding energies.[2][6] These in silico findings were consistent with experimental observations of the compounds' potent cytotoxicity against the Caco-2 cancer cell line.[3][6] Similarly, molecular docking has been used to investigate the potential of phenanthrene-linked oxadiazoles as antimicrobial agents by predicting their binding to the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on phenanthrene-based compounds.

Table 1: Molecular Docking Binding Energies of Cytotoxic Phenanthrene Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) |

| D-1 | B-Raf proto-oncogene serine/threonine-protein kinase | -9.8 |

| D-2 | B-Raf proto-oncogene serine/threonine-protein kinase | -11.1 |

| D-1 | Other Cancer Targets | -8.3 to -9.8 |

| D-2 | Other Cancer Targets | -9.2 to -11.1 |

Data sourced from Guédouar et al. (2020).[2][6]

Table 2: In Vitro Cytotoxicity of Phenanthrene-Based Tylophorine Derivatives against H460 Human Large-Cell Lung Carcinoma Cell Line

| Compound | IC50 (µM) |

| 5a (N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-L-prolinol) | 11.6 |

| 9 (N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-L-valinol) | 6.1 |

| 5b (3-methoxyl derivative of 5a) | 53.8 |

Data sourced from Li et al. (2009).[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of phenanthrene-based compounds.

3.1. Synthesis of Phenanthrene Derivatives

A novel and efficient one-pot synthesis of phenanthrene derivatives has been developed via a palladium/norbornadiene-catalyzed domino reaction.[6]

-

Materials: Aryl iodide, ortho-bromobenzoyl chloride, norbornadiene, Pd(OAc)2, triphenylphosphine (PPh3), Cs2CO3, and DMF.

-

Procedure:

-

To a dried round-bottomed flask, add aryl iodide (0.30 mmol, 1.0 equiv), ortho-bromobenzoyl chloride (0.36 mmol, 1.2 equiv), norbornadiene (0.60 mmol, 2.0 equiv), Pd(OAc)2 (5 mol %), triphenylphosphine (12.5 mol %), and Cs2CO3 (0.675 mmol, 2.25 equiv).

-

Add DMF (4 mL) to the flask.

-

Stir the mixture at 105 °C under a nitrogen atmosphere for the time specified in the reaction scheme.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired phenanthrene derivative.

-

3.2. Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[10]

-

Cell Seeding:

-

Seed cells (e.g., Hep-2, Caco-2) in 96-well plates at a density of 1 x 104 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions (e.g., 5 mg/mL) of the phenanthrene derivatives in DMSO.

-

Dilute the stock solutions with culture medium to achieve the desired final concentrations (e.g., 1.25, 2.5, 5, 10 μg/mL). The final DMSO concentration should be kept constant (e.g., 0.25%).

-

Replace the culture medium in the wells with the medium containing the test compounds.

-

Incubate the plates for a specified period (e.g., 48 hours).

-

-

MTT Staining and Measurement:

-

After incubation, add MTT solution (e.g., 20 μL of a 5 mg/mL solution in PBS) to each well.

-

Incubate for an additional 4 hours.

-

Remove the medium and add DMSO (e.g., 150 μL) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

-

3.3. Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the suspension to achieve the final desired inoculum concentration (e.g., 5 x 105 CFU/mL) in the test wells.

-

-

Serial Dilution of Compounds:

-

Prepare a stock solution of the phenanthrene derivative in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well.

-

Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.[11]

-

Signaling Pathways and Mechanisms of Action

Theoretical and experimental studies have implicated several key signaling pathways in the biological activity of phenanthrene-based compounds, particularly their cytotoxic effects.

4.1. Akt and MEK/ERK Signaling Pathways

Some phenanthrene derivatives have been shown to inhibit the proliferation of cancer cells by suppressing the Akt and MEK/ERK signaling pathways.[1] These pathways are crucial for cell survival, proliferation, and differentiation. Inhibition of these pathways can lead to cell cycle arrest and apoptosis. Western blot analysis has been used to demonstrate the decreased phosphorylation of Akt, MEK1/2, and ERK1/2 in cancer cells treated with active phenanthrene compounds.[1]

4.2. NF-κB Signaling Pathway

The NF-κB signaling pathway is another important target for phenanthrene-based anticancer agents.[12][13] NF-κB is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Its aberrant activation is common in many cancers. Certain phenanthrene-based tylophorine derivatives have been found to inhibit the activation of the NF-κB pathway, leading to the downregulation of its target genes and subsequent induction of apoptosis.[12][13]

4.3. DNA Intercalation

The planar structure of the phenanthrene ring system makes it a suitable candidate for DNA intercalation.[2] This mechanism involves the insertion of the molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. This is a proposed mechanism of action for the anticancer activity of many phenanthrene derivatives.[2]

Mandatory Visualizations

5.1. General Experimental Workflow for Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and biological evaluation of phenanthrene-based compounds.

5.2. Signaling Pathway Inhibition by Phenanthrene Derivatives

Caption: Inhibition of key signaling pathways by bioactive phenanthrene derivatives.

5.3. Logical Relationship of Theoretical and Experimental Studies

Caption: Iterative cycle of theoretical and experimental studies in phenanthrene-based drug discovery.

References

- 1. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

- 6. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 11. Synthesis and In-vitro Antibacterial Activities of Acetylanthracene and Acetylphenanthrene Derivatives of Some Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Genesis of a Quinone: A Technical History of Phenanthrenequinones

For Immediate Release

A deep dive into the discovery, synthesis, and biological implications of phenanthrenequinones, offering a comprehensive resource for researchers, scientists, and drug development professionals.

This technical guide explores the historical journey of phenanthrenequinones, from their initial discovery stemming from the structural elucidation of phenanthrene to the development of various synthetic methodologies. It provides a detailed look at key experimental protocols, quantitative data from seminal studies, and the elucidation of their biological signaling pathways.

Discovery and Early History

The story of phenanthrenequinones is intrinsically linked to the discovery of their parent aromatic hydrocarbon, phenanthrene. In 1872, Wilhelm Rudolph Fittig and Eugen Ostermayer, as well as Carl Graebe independently, isolated phenanthrene from coal tar. To determine its three-ring angular structure, Fittig and Ostermayer oxidized phenanthrene, which led to the formation of a corresponding quinone, now known as phenanthrenequinone. This oxidation reaction was a crucial step in distinguishing phenanthrene from its linear isomer, anthracene. The subsequent oxidation of this quinone yielded diphenic acid, confirming the biphenyl-like nature of the outer rings.

Early research focused on the synthesis of phenanthrenequinone through various oxidative methods. One of the earliest and most well-documented methods is the oxidation of phenanthrene using chromic acid in acetic acid, a procedure detailed by Graebe in 1873.[1] Over the years, other oxidizing agents such as potassium dichromate in sulfuric acid, hydrogen peroxide in acetic acid, and selenium dioxide at high temperatures were also explored to improve yields and purity.[1]

Key Synthetic Protocols and Quantitative Data

The synthesis of phenanthrenequinone from phenanthrene has been a subject of extensive study, with various methods developed to optimize the reaction. Below are details of some of the historically significant synthetic approaches.

Oxidation with Chromic Acid

A widely recognized and detailed protocol for the synthesis of phenanthrenequinone involves the oxidation of phenanthrene with chromic acid. This method has been thoroughly documented in Organic Syntheses.

Experimental Protocol:

In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, 100 g of phenanthrene and 210 g of chromic acid are suspended in 1 L of water. Concentrated sulfuric acid (450 ml) is added at a rate that maintains gentle boiling. After the initial addition, a further mixture of 210 g of chromic acid in 500 ml of water is added, and the mixture is refluxed for 20 minutes. The crude product is isolated by filtration and purified by trituration with boiling water to remove diphenic acid, followed by treatment with hot 40% sodium bisulfite solution. The phenanthrenequinone is then liberated from the bisulfite adduct by the addition of a saturated sodium carbonate solution. The resulting deep orange product is collected by filtration, washed with cold water, and dried.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 44-48% | [1] |

| Melting Point | 205–208 °C (cor.) | [1] |

| Melting Point (purified) | 208.5–210 °C (cor.) | [1] |

| UV-Vis λmax | 267 nm | [2] |

Other Historical Oxidation Methods

Several other methods for the preparation of phenanthrenequinone have been reported, showcasing the versatility of oxidative techniques. A patented method utilizing sodium dichromate and controlled temperature conditions has been reported to significantly increase the yield.[3]

Quantitative Data for Alternative Methods:

| Oxidizing Agent | Conditions | Yield | Reference |

| Sodium Dichromate/H₂SO₄ | 80-85 °C | up to 85% | [3] |

| Hydrogen Peroxide/Acetic Acid | Not specified | Not specified | [1] |

| Selenium Dioxide | > 250 °C | Not specified | [1] |

| Iodic Acid/Acetic Acid | Not specified | Not specified | [1] |

Biological Significance and Signaling Pathways

Phenanthrenequinones are not merely chemical curiosities; they are found in environmental pollutants like diesel exhaust particles and have been shown to exhibit significant biological activity, particularly cytotoxicity.[4][5] The primary mechanism of this toxicity is the generation of reactive oxygen species (ROS) through redox cycling, which induces oxidative stress and can lead to apoptosis.[4][5]

Phenanthrenequinone-Induced ROS Signaling Pathway

The cytotoxic effects of 9,10-phenanthrenequinone are largely attributed to its ability to undergo redox cycling within cells, leading to the production of harmful ROS.[4][5] This process involves a series of one- and two-electron reductions.

Caption: Redox cycling of 9,10-phenanthrenequinone leading to ROS production.

Modern Applications in Photocatalysis

In recent years, phenanthrenequinones have found applications as photocatalysts in organic synthesis. For instance, visible-light-excited 9,10-phenanthrenequinone (PQ*) can catalyze the synthesis of polysubstituted quinolines from 2-vinylarylimines.[6] The proposed mechanism involves a single electron transfer (SET) from the imine to the excited state of the phenanthrenequinone.

Experimental Workflow for Photocatalytic Quinoline Synthesis

The following diagram illustrates the general workflow for the phenanthrenequinone-sensitized photocatalytic synthesis of quinolines.

Caption: General workflow for photocatalytic synthesis of quinolines.

Conclusion

From its pivotal role in the structural elucidation of phenanthrene to its contemporary use as a photocatalyst and its significance as an environmental cytotoxic agent, the journey of phenanthrenequinone is a testament to the enduring importance of fundamental organic chemistry. The historical synthetic methods laid the groundwork for our understanding of its reactivity, while modern investigations into its biological activity continue to reveal its complex interactions with living systems. This guide provides a foundational resource for professionals in the chemical and biomedical sciences, fostering further exploration into the rich chemistry and biology of phenanthrenequinones.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Absorption [Phenanthrenequinone] | AAT Bioquest [aatbio.com]

- 3. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]

- 4. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2,7-Diaminophenanthrene-9,10-dione in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Diaminophenanthrene-9,10-dione is a polyfunctional aromatic compound possessing a unique combination of reactive sites: two primary amino groups and an ortho-quinone moiety. This arrangement makes it a valuable, albeit specialized, building block in organic synthesis for the construction of complex, nitrogen-containing polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. While specific literature on the applications of 2,7-Diaminophenanthrene-9,10-dione is not abundant, its chemical nature suggests significant potential in the synthesis of novel materials and pharmacologically active compounds. The amino groups can undergo typical amine reactions such as acylation, alkylation, and diazotization, while the o-quinone functionality is a precursor for the formation of phenazine and related heterocyclic structures. This document outlines potential applications and provides a detailed protocol for a key synthetic transformation.

Key Synthetic Applications

The primary application of 2,7-Diaminophenanthrene-9,10-dione in organic synthesis is expected to be in condensation reactions to form extended, fused heterocyclic systems. The presence of both amino and quinone functionalities within the same molecule opens up possibilities for the synthesis of polymers and macrocycles.

Synthesis of Fused Phenazine Derivatives

The reaction of an o-quinone with an o-diamine is a classical and efficient method for the synthesis of phenazines. 2,7-Diaminophenanthrene-9,10-dione can react with various aromatic o-diamines to yield extended, fused-ring systems containing multiple nitrogen atoms. These complex aromatic structures are of interest in materials science for their potential electronic and photophysical properties, as well as in medicinal chemistry due to the prevalence of the phenazine core in biologically active molecules.

Synthesis of Novel Ligands for Coordination Chemistry

The resulting phenazine derivatives, with their multiple nitrogen atoms, can act as multidentate ligands for various metal ions. The extended aromatic system can also influence the electronic properties of the resulting metal complexes, making them candidates for applications in catalysis, sensing, and molecular magnetism.

Precursors for Soluble Polyimides and Other Polymers

The diamino functionality allows for the incorporation of the phenanthrenequinone unit into polymer backbones. For instance, condensation with dianhydrides would lead to polyimides with potentially interesting thermal and electronic properties. The rigid and planar phenanthrene unit would impart thermal stability, while the quinone and amino functionalities could be further modified.

Data Presentation: Potential Synthetic Transformations

| Reactant(s) | Expected Product Type | Potential Applications |

| Aromatic o-diamines (e.g., 1,2-phenylenediamine) | Fused Phenazine Derivatives | Organic electronics, fluorescent dyes, novel ligands |

| Aliphatic diamines (e.g., ethylenediamine) | Dihydrophenazine Derivatives | Intermediates for further synthesis |

| Dianhydrides (e.g., pyromellitic dianhydride) | Polyimides | High-performance polymers, thermally stable materials |

| Dicarbonyl compounds (e.g., benzil) | Imidazole-fused systems | Biologically active compounds, functional materials |

Experimental Protocols

The following is a representative protocol for the synthesis of a fused phenazine derivative from 2,7-Diaminophenanthrene-9,10-dione, based on established methods for similar condensation reactions.

Protocol 1: Synthesis of a Dibenzo[a,c]phenazine Derivative

Objective: To synthesize a novel, extended phenazine system by reacting 2,7-Diaminophenanthrene-9,10-dione with an aromatic o-diamine.

Materials:

-

2,7-Diaminophenanthrene-9,10-dione

-

1,2-Phenylenediamine

-

Glacial Acetic Acid

-

Ethanol

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of 2,7-Diaminophenanthrene-9,10-dione and 1.1 mmol of 1,2-phenylenediamine in 20 mL of glacial acetic acid or ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Dry the crude product in a vacuum oven.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure phenazine derivative.

Expected Outcome:

The condensation reaction is expected to yield the corresponding fused dibenzo[a,c]phenazine derivative. The product should be a colored solid, and its structure can be confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Mandatory Visualizations

Caption: Synthetic pathways from 2,7-Diaminophenanthrene-9,10-dione.

Caption: Workflow for the synthesis of phenazine derivatives.

2,7-Diaminophenanthrene-9,10-dione in electrochemical sensing

An extensive review of current literature indicates that while 2,7-diaminophenanthrene-9,10-dione is a known compound, its direct and detailed application in electrochemical sensing is not yet widely documented. However, the inherent electrochemical properties of the phenanthrenequinone core, coupled with the reactive amino functional groups, suggest significant potential in this field. This document provides an overview of this potential, drawing analogies from structurally similar compounds, and presents hypothetical protocols for its application in electrochemical sensor development.

Application Notes

1. Introduction to 2,7-Diaminophenanthrene-9,10-dione

2,7-Diaminophenanthrene-9,10-dione is a polycyclic aromatic compound featuring a phenanthrenequinone structure with two amino groups.[1][2] The quinone moiety provides a redox-active center capable of undergoing reversible electrochemical reactions, a key feature for an electrochemical sensing platform. The amino groups offer versatile sites for further chemical modification, such as immobilization onto electrode surfaces or conjugation with biorecognition elements like enzymes or antibodies.

2. Potential Applications in Electrochemical Sensing

Based on the functionalities of 2,7-diaminophenanthrene-9,10-dione and the established use of similar phenanthrene derivatives, several potential applications in electrochemical sensing can be envisioned:

-

Redox Mediator: Similar to 1,10-phenanthroline-5,6-dione and 9,10-phenanthrenequinone, which are used as electron transfer mediators in biosensors, 2,7-diaminophenanthrene-9,10-dione could facilitate electron transfer between an enzyme's active site and the electrode surface.[3] This is particularly relevant for oxidase and dehydrogenase-based biosensors.

-

Electrocatalyst: The phenanthrenequinone structure can exhibit electrocatalytic activity towards the oxidation or reduction of various analytes. The amino groups can modulate this activity and influence the selectivity of the sensor.

-

Platform for Covalent Immobilization: The primary amino groups can be readily functionalized to covalently attach enzymes, antibodies, or other recognition molecules to an electrode surface. This would enable the development of specific and stable biosensors.

-

Direct and Indirect Analyte Detection: The compound's electrochemical signal could be directly affected by the presence of certain analytes. Alternatively, it could be used as a label or a component of a more complex signaling pathway for indirect detection.

3. Comparative Electrochemical Data of Related Compounds

While specific quantitative data for 2,7-diaminophenanthrene-9,10-dione based sensors are not available, the performance of sensors using similar phenanthrene derivatives provides a useful benchmark.

| Compound | Application | Analyte | Limit of Detection (LOD) | Linear Range | Reference |

| 1,10-Phenanthroline-5,6-dione | Redox Mediator | Glucose | 37.4 µM | Not Specified | [3] |

| 1,10-Phenanthroline-5,6-dione | Redox Mediator | NADH | 0.0357 µM | 0.25 - 8 µM & 10 - 100 µM | [4] |

| 1,10-Phenanthroline-5,6-dione | Redox Mediator | Lactic Acid | 0.06 mM | 0.74 - 2.44 mM | |

| Poly(aminosulfonic acid) on GCE | Modified Electrode | Solvent Orange 7 | 4.0 x 10⁻⁹ M | 4.0 x 10⁻⁸ - 1.2 x 10⁻⁵ M | [5] |

Hypothetical Experimental Protocols

The following protocols are generalized methodologies for the development of an electrochemical sensor using 2,7-diaminophenanthrene-9,10-dione.

Protocol 1: Fabrication of a 2,7-Diaminophenanthrene-9,10-dione Modified Glassy Carbon Electrode (GCE)

-

Electrode Pre-treatment:

-

Polish a bare Glassy Carbon Electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

-

Sonciate the polished GCE in ethanol and then in deionized water for 5 minutes each to remove any adsorbed particles.

-

Dry the electrode under a stream of nitrogen.

-

-

Electropolymerization of 2,7-Diaminophenanthrene-9,10-dione:

-

Prepare a 1 mM solution of 2,7-diaminophenanthrene-9,10-dione in a suitable solvent (e.g., 0.1 M phosphate buffer solution, pH 7.0).

-

Immerse the pre-treated GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the solution.

-

Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 15 cycles) in a potential window of -0.6 V to +0.8 V at a scan rate of 50 mV/s. This will deposit a polymer film of poly(2,7-diaminophenanthrene-9,10-dione) onto the GCE surface.

-

Rinse the modified electrode with deionized water to remove any unpolymerized monomer.

-

Protocol 2: Electrochemical Characterization of the Modified Electrode

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS in a 5 mM [Fe(CN)₆]³⁻/⁴⁻ solution containing 0.1 M KCl.

-

Apply a frequency range from 100 kHz to 0.1 Hz with an AC amplitude of 5 mV.

-

Compare the charge transfer resistance (Rct) of the bare GCE and the modified GCE to confirm successful modification.

-

-

Cyclic Voltammetry (CV):

-

Record the CV of the modified electrode in a blank electrolyte solution (e.g., 0.1 M PBS, pH 7.0) to observe the redox peaks of the immobilized film.

-

Investigate the effect of scan rate on the peak currents to determine if the electrochemical process is diffusion-controlled or surface-confined.

-

Protocol 3: Hypothetical Amperometric Detection of an Analyte (e.g., NADH)

-

Optimization of Experimental Conditions:

-

Determine the optimal applied potential for amperometric detection by running CVs of the modified electrode in the presence of the analyte (e.g., NADH) at different pH values. The optimal potential is typically chosen at the peak potential of the catalytic current.

-

-

Amperometric Measurement:

-

Place the modified electrode, counter electrode, and reference electrode in a stirred electrochemical cell containing a known volume of buffer solution.

-

Apply the optimized potential and wait for the background current to stabilize.

-

Make successive additions of the analyte at regular intervals and record the corresponding change in current.

-

Plot the current response versus the analyte concentration to obtain a calibration curve.

-

Visualizations

Caption: Proposed mechanism for the electrocatalytic detection of an analyte.

Caption: General workflow for electrochemical sensor development.

References

- 1. 2,7-Diamino-phenanthrene-9,10-dione | C14H10N2O2 | CID 1980698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,7-diaminophenanthrene-9,10-dione - Protheragen [protheragen.ai]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Electrochemical Sensing Strategies for Synthetic Orange Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of 2,7-Diaminophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Diaminophenanthrene-9,10-dione is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of amino and dione functional groups, makes it an interesting candidate for the development of novel therapeutic agents and functional materials. Accurate and comprehensive characterization of this molecule is crucial for its identification, purity assessment, and for understanding its physicochemical properties.

This document provides detailed application notes and experimental protocols for the analytical characterization of 2,7-Diaminophenanthrene-9,10-dione using a suite of standard spectroscopic and chromatographic techniques.

Compound Information:

| Property | Value |

| IUPAC Name | 2,7-diaminophenanthrene-9,10-dione[1] |

| Synonyms | 2,7-Diaminophenanthraquinone |

| CAS Number | 49546-41-0[1][2] |

| Molecular Formula | C₁₄H₁₀N₂O₂[1][2] |

| Molecular Weight | 238.24 g/mol [1] |

Analytical Techniques and Protocols

A multi-technique approach is recommended for the unambiguous characterization of 2,7-Diaminophenanthrene-9,10-dione. The following sections detail the experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The extended π-system of the phenanthrenequinone core, along with the amino substituents, is expected to give rise to characteristic absorption bands.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of 2,7-Diaminophenanthrene-9,10-dione in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) for analysis.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Blank Correction: Use the solvent employed for sample preparation as the blank to zero the instrument.

-

Data Acquisition: Scan the sample solution over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for all observed peaks. Calculate the molar absorptivity (ε) if the concentration is known accurately.

Expected Spectral Data:

Based on the parent compound, 9,10-phenanthrenequinone, which exhibits absorption maxima around 252 nm and 283 nm, the spectrum of the 2,7-diamino derivative is expected to show a bathochromic (red) shift due to the electron-donating amino groups.

| Parameter | Expected Value |

| λmax 1 | ~260-280 nm |

| λmax 2 | ~300-350 nm |

| λmax 3 (Visible) | ~400-500 nm (likely giving a colored solution) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix approximately 1 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use an FTIR spectrometer.

-

Background Correction: Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H stretching (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1680-1660 | Strong | C=O stretching (dione) |

| 1620-1580 | Medium-Strong | N-H bending and Aromatic C=C stretching |

| 1500-1400 | Medium | Aromatic C=C stretching |

| 1300-1200 | Medium | C-N stretching |

| Below 900 | Medium-Strong | Aromatic C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical, and DMSO-d₆ is often suitable for compounds with amine protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. A proton-decoupled experiment is standard.

-

-

Data Analysis:

-

¹H NMR: Determine the chemical shift (δ), integration, and multiplicity (singlet, doublet, triplet, etc.) for each signal.

-

¹³C NMR: Determine the chemical shift (δ) for each unique carbon atom.

-

Expected NMR Data (in DMSO-d₆):

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Multiplet | 2H | Aromatic Protons |

| ~7.0-7.8 | Multiplet | 4H | Aromatic Protons |

| ~5.0-6.0 | Broad Singlet | 4H | NH₂ Protons |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | C=O (dione carbons) |

| ~140-155 | Aromatic C-NH₂ |

| ~110-135 | Other Aromatic Carbons |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Fragmentation patterns can provide additional structural information.

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer. Common methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds.[1]

-

Electrospray Ionization (ESI-MS): A soft ionization technique suitable for a wide range of compounds.

-

Atmospheric Pressure Chemical Ionization (APCI-MS): Another soft ionization technique.

-

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak. If possible, perform tandem MS (MS/MS) to obtain fragmentation data.

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺).

-

Compare the observed m/z with the calculated exact mass to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain insights into the molecular structure.

-

Expected Mass Spectrometry Data:

| Parameter | Expected Value |

| Molecular Ion (M⁺) | m/z = 238.0742 |

| Protonated Molecule ([M+H]⁺) | m/z = 239.0820 |

| Key Fragments | Loss of CO (m/z = 210), Loss of NH₂ (m/z = 222) |

Experimental Workflow and Data Integration

The following diagram illustrates a typical workflow for the comprehensive characterization of 2,7-Diaminophenanthrene-9,10-dione.

Caption: Workflow for the characterization of 2,7-Diaminophenanthrene-9,10-dione.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the thorough characterization of 2,7-Diaminophenanthrene-9,10-dione. The integration of data from UV-Vis, FTIR, NMR, and mass spectrometry will ensure the unambiguous confirmation of its chemical structure and purity, which is a prerequisite for its further investigation in drug development and materials science research.

References

Application Notes and Protocols for 2,7-Diaminophenanthrene-9,10-dione in Fluorescence Microscopy

A thorough investigation for established protocols and applications of 2,7-Diaminophenanthrene-9,10-dione in fluorescence microscopy did not yield specific results. While the phenanthrene and anthraquinone chemical scaffolds, to which this compound belongs, are found in some fluorescent dyes, there is no readily available scientific literature detailing the use of this specific molecule as a fluorescent probe for cellular imaging.

The search for quantitative photophysical data, such as excitation and emission maxima, quantum yield, and molar extinction coefficient, for 2,7-Diaminophenanthrene-9,10-dione was also unsuccessful. Similarly, no information was found regarding its application in visualizing specific cellular components or signaling pathways.

Therefore, the detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams requested cannot be generated based on existing scientific literature. The information provided below is based on general knowledge of related fluorescent compounds and should be considered hypothetical and for research and development purposes only. Validation through rigorous experimental work would be required to establish any practical application.

Hypothetical Application Profile

Based on the chemical structure, 2,7-Diaminophenanthrene-9,10-dione possesses aromatic rings and amino functional groups, which are features that can impart fluorescence. The dione functional group might influence its electronic properties and potential for targeted interactions within a biological system.

Potential (but unverified) Applications:

-

General Cellular Staining: The planar aromatic structure might allow it to intercalate into lipid membranes or other cellular structures, potentially acting as a general cytoplasmic or membrane stain.

-

Targeted Labeling: The amino groups could be chemically modified to conjugate the molecule to antibodies, peptides, or other biomolecules for targeted labeling of specific cellular components.

-

pH Sensing: The amino groups could potentially render the molecule's fluorescence sensitive to changes in pH.

Hypothetical Photophysical and Staining Properties

The following table contains placeholder data and represents the type of information that would need to be experimentally determined.

| Parameter | Hypothetical Value | Notes |

| Excitation Maximum (λex) | ~380 - 420 nm | Based on similar aromatic structures. |

| Emission Maximum (λem) | ~450 - 550 nm | Expected Stokes shift. |

| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | A higher value indicates more efficient light absorption. |

| Quantum Yield (Φ) | 0.1 - 0.5 | Represents the efficiency of converting absorbed light into emitted light. |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers. | Common for organic dyes. |

| Working Concentration | 1 - 10 µM | Typical range for fluorescent probes in cell staining. |

| Incubation Time | 15 - 60 minutes | Dependent on cell type and experimental conditions. |

Hypothetical Experimental Protocol: General Cell Staining

This protocol is a generalized procedure and would require significant optimization.

1. Reagent Preparation:

-

Stock Solution: Prepare a 1-10 mM stock solution of 2,7-Diaminophenanthrene-9,10-dione in anhydrous dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

-

Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired final working concentration (e.g., 5 µM).

2. Cell Culture and Preparation:

-

Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture to the desired confluency.

-

Wash the cells once with warm PBS.

3. Staining:

-

Remove the PBS and add the working solution of 2,7-Diaminophenanthrene-9,10-dione to the cells.

-

Incubate the cells at 37°C for 15-30 minutes, protected from light.

4. Washing:

-

Remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe.

5. Imaging:

-

Add fresh warm PBS or an appropriate imaging medium to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set based on experimentally determined excitation and emission maxima).

Hypothetical Experimental Workflow Diagram

Caption: Hypothetical workflow for cell staining.

Concluding Remarks

The information presented here is speculative due to the absence of published data on the use of 2,7-Diaminophenanthrene-9,10-dione in fluorescence microscopy. Any researcher interested in using this compound for such purposes would need to undertake a thorough characterization of its photophysical properties and its behavior in biological systems. This would involve determining its spectral characteristics, quantum yield, photostability, cytotoxicity, and subcellular localization. Without such fundamental research, a reliable protocol cannot be established.

Application Notes and Protocols: 2,7-Diaminophenanthrene-9,10-dione as a Versatile Intermediate for High-Performance Dyes and Pigments

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Diaminophenanthrene-9,10-dione, also known as 2,7-diaminophenanthraquinone, is a robust chemical intermediate primarily utilized in the synthesis of high-performance dyes and pigments.[1] Its rigid, polycyclic aromatic structure imparts excellent thermal and chemical stability to the final colorants, making them suitable for demanding applications in textiles, inks, coatings, and organic electronics.[1] The presence of two primary amino groups at the 2 and 7 positions offers versatile reactivity, allowing for the creation of a diverse palette of colors and functionalities. These amino groups can be readily diazotized to form highly reactive bis-diazonium salts, which are precursors to a wide range of azo dyes. Furthermore, the diamine can undergo condensation reactions with various electrophiles to generate complex heterocyclic pigments. This document provides detailed application notes and exemplary protocols for the synthesis of dyes and pigments derived from this key intermediate.

Synthesis of Azo Dyes from 2,7-Diaminophenanthrene-9,10-dione

The most common application of 2,7-Diaminophenanthrene-9,10-dione in colorant synthesis is the formation of bis-azo dyes. This process involves a two-step reaction: the initial diazotization of the two primary amino groups, followed by an azo coupling reaction with a suitable coupling component.

General Reaction Pathway

The synthesis of bis-azo dyes from 2,7-Diaminophenanthrene-9,10-dione proceeds via the formation of a bis-diazonium salt, which is then reacted with two equivalents of a coupling component. The choice of the coupling component (e.g., phenols, naphthols, anilines, pyrazolones) is the primary determinant of the final color of the dye.

Experimental Protocols

Protocol 1: Diazotization of 2,7-Diaminophenanthrene-9,10-dione

This protocol describes the formation of the bis-diazonium salt intermediate. It is critical to maintain a low temperature throughout the reaction to prevent the premature decomposition of the diazonium salt.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2.38 g (0.01 mol) of 2,7-Diaminophenanthrene-9,10-dione in 50 mL of 10% hydrochloric acid.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of 1.45 g (0.021 mol) of sodium nitrite in 10 mL of cold water. Add this solution dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not rise above 5 °C.

-